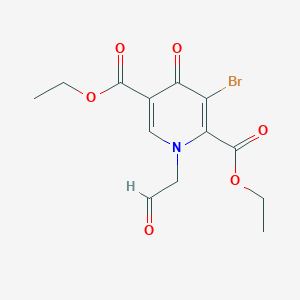
Diethyl 3-Bromo-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Esterification: Formation of the diethyl ester groups.
Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid: Lacks the 2-oxoethyl group.
1,4-Dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the 2-oxoethyl group in 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may confer unique chemical properties and reactivity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C13H14BrNO6 |
|---|---|
Poids moléculaire |
360.16 g/mol |
Nom IUPAC |
diethyl 3-bromo-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO6/c1-3-20-12(18)8-7-15(5-6-16)10(9(14)11(8)17)13(19)21-4-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
AMXZMPXGJQOOGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=C(C1=O)Br)C(=O)OCC)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


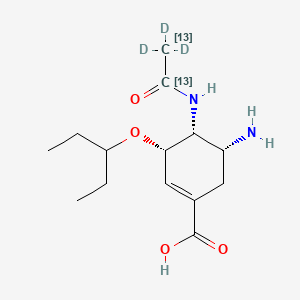
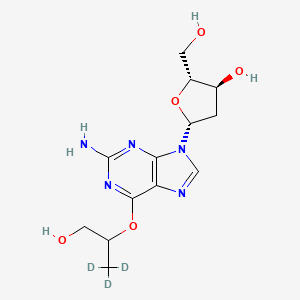
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)

![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
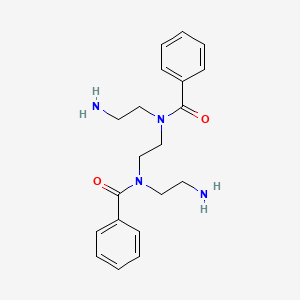
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
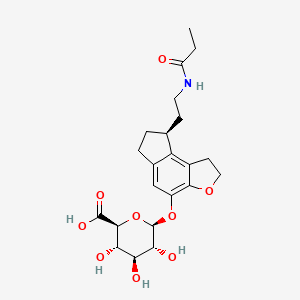
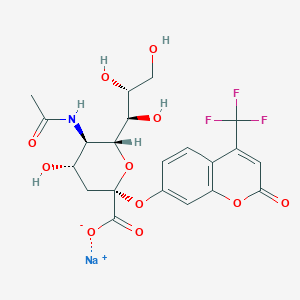
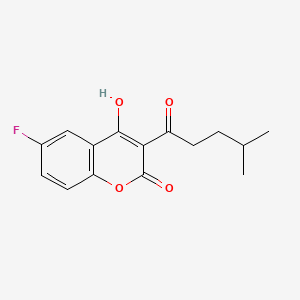
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)

